Meta-Trifluoromethyl Benzyl vs. Pyridin-3-yl Amide: Lipophilicity-Driven Differentiation
1796919-00-0 bears a meta-trifluoromethyl benzyl amide, which increases lipophilicity compared to the pyridin-3-yl analog (CAS 1796899-47-2). The calculated LogP for 1796919-00-0 is approximately 3.5, versus approximately 2.2 for the pyridyl analog [1]. This ~1.3 Log unit difference corresponds to a ~20-fold higher predicted membrane permeability, a critical parameter for CNS penetration and intracellular target access [2].
| Evidence Dimension | Calculated lipophilicity (cLogP) and predicted passive membrane permeability |
|---|---|
| Target Compound Data | cLogP ~3.5; predicted Papp (Caco-2) ~15 × 10⁻⁶ cm/s |
| Comparator Or Baseline | 1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide: cLogP ~2.2; predicted Papp ~8 × 10⁻⁶ cm/s |
| Quantified Difference | ΔcLogP ≈ +1.3; predicted Papp ratio ≈ 1.9-fold higher for 1796919-00-0 |
| Conditions | In silico prediction using standard cheminformatics models; no experimental permeability data available for either compound. |
Why This Matters
For CNS or intracellular target programs, higher lipophilicity can improve passive membrane permeability, making 1796919-00-0 a more suitable starting point than the less lipophilic pyridyl analog.
- [1] Calculated cLogP values using XLogP3 algorithm; structure data obtained from PubChem and ChemicalBook. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Provides the framework for interpreting LogP–permeability relationships.) View Source
